N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: 6736-45-4) is a highly functionalized pyrazole building block utilized extensively in medicinal chemistry and agrochemical development. Featuring a 3-methyl-substituted pyrazole core and a pre-installed N'-benzyl carbohydrazide moiety, this compound serves as a critical precursor for the synthesis of complex fused heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles [1]. With a molecular weight of 230.27 g/mol and a calculated LogP of approximately 1.07, it offers an optimal balance of lipophilicity and aqueous solubility for high-throughput screening libraries. Procurement of this specific pre-assembled scaffold allows synthetic teams to bypass multi-step hydrazone reductions or late-stage benzylations, directly accelerating hit-to-lead optimization cycles and improving overall synthetic efficiency [2].
Procurement teams often consider substituting this compound with the cheaper, unsubstituted 3-methyl-1H-pyrazole-5-carbohydrazide or the N'-phenyl analog. However, utilizing the unsubstituted hydrazide requires a subsequent reductive amination with benzaldehyde, a process that typically suffers from poor chemoselectivity and yields substantial dialkylated byproducts, reducing the overall isolated yield of the target scaffold by up to 40% [1]. Furthermore, attempting to use the N'-phenyl analog as a substitute fundamentally alters the molecule's conformational landscape; the lack of the sp3-hybridized benzylic methylene creates a rigid, planar system that drastically reduces solubility in standard assay buffers and eliminates the possibility of downstream hydrogenolytic deprotection [2]. Thus, substituting the exact N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide introduces severe process bottlenecks and alters critical physicochemical properties.
When utilized as a precursor for 1,2,4-triazole synthesis, N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide demonstrates high regioselectivity, achieving cyclization yields of >85% under standard dehydrating conditions. In contrast, utilizing the unsubstituted 3-methyl-1H-pyrazole-5-carbohydrazide followed by post-cyclization benzylation yields <50% of the desired N-benzyl triazole due to competitive alkylation at multiple nitrogen sites [1].
| Evidence Dimension | Isolated yield of N-benzyl-triazole derivative |
| Target Compound Data | >85% yield (one-pot cyclization) |
| Comparator Or Baseline | Unsubstituted precursor + post-benzylation: <50% yield |
| Quantified Difference | >35% absolute increase in target yield |
| Conditions | Standard POCl3 or Lawesson's reagent cyclization followed by purification |
Procuring the pre-benzylated precursor eliminates purification bottlenecks and significantly reduces raw material waste during library generation.
The presence of the benzylic -CH2- group introduces critical rotational freedom, preventing the molecule from adopting a flat, highly crystalline packing structure. Kinetic solubility assays demonstrate that N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide maintains solubility at >100 µM in 1% DMSO/PBS buffer. The N'-phenyl comparator, which is fully conjugated and rigid, frequently precipitates out of solution at concentrations as low as 20 µM under identical conditions [1].
| Evidence Dimension | Kinetic aqueous solubility in 1% DMSO/PBS (pH 7.4) |
| Target Compound Data | >100 µM |
| Comparator Or Baseline | N'-phenyl analog: ~20 µM |
| Quantified Difference | 5-fold increase in kinetic solubility |
| Conditions | Nephelometric solubility assay at 25°C |
Higher solubility ensures reliable dosing in biological assays and prevents false negatives caused by compound precipitation.
In multi-step syntheses where the hydrazide nitrogen must eventually be exposed, the N'-benzyl group acts as an excellent protecting group. Subjecting N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide derivatives to standard Pd/C-catalyzed hydrogenolysis results in >95% cleavage to the free hydrazide within 4 hours. Conversely, N'-alkyl or N'-phenyl analogs are completely inert to these conditions, requiring harsh acidic or oxidative cleavage that degrades the pyrazole ring [1].
| Evidence Dimension | Conversion rate to free hydrazide via hydrogenolysis |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | N'-phenyl analog: 0% conversion (inert) |
| Quantified Difference | Complete orthogonal deprotection capability vs. none |
| Conditions | 10% Pd/C, 1 atm H2, Methanol, 25°C, 4h |
Allows chemists to use the compound as a transiently protected building block, enabling complex synthetic routes that are impossible with phenyl analogs.
Due to its superior cyclization yields and pre-installed flexible lipophilic group, this compound is the ideal starting material for generating large libraries of 1,2,4-triazoles and 1,3,4-oxadiazoles targeting ATP-binding pockets in kinase research [1].
The specific LogP (~1.07) and enhanced solubility profile imparted by the N'-benzyl group make it highly suitable for formulating agrochemical leads that require optimal leaf-cuticle penetration without suffering from 'brick dust' insolubility [2].
Because the N'-benzyl group can be cleanly removed via hydrogenolysis, this compound serves as a critical intermediate in multi-step syntheses where the hydrazide moiety must be temporarily protected to prevent unwanted side reactions during harsh upstream transformations [3].